1H-naphtho[1,2-e][1,3]oxazin-2-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-1,3-dihydrobenzo[f][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-13-7-11-10-4-2-1-3-9(10)5-6-12(11)15-8-13/h1-6,14H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZXWTJESCDKFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC3=CC=CC=C23)OCN1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50391773 | |
| Record name | ST50991624 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59631-59-3 | |
| Record name | ST50991624 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50391773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Catalytic Approaches to 1h Naphtho 1,2 E 1 2 Oxazin 2 Ol and Its Derivatives
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules in a single step from simple starting materials. nih.govnih.gov For the synthesis of naphthoxazine derivatives, MCRs are the most prevalent and effective approaches.
The Mannich reaction is a classic organic reaction that involves the aminoalkylation of an acidic proton located on a carbon atom. In the context of 1H-naphtho[1,2-e] researchgate.netnih.govoxazine (B8389632) synthesis, a Mannich-type condensation-cyclization is a cornerstone strategy. nih.gov This approach typically involves the reaction of a naphthol (like β-naphthol), an aldehyde (often formaldehyde), and a primary amine in a 1:2:1 molar ratio. nih.govnih.gov
The proposed mechanism for this reaction begins with the formation of an imine from the primary amine and formaldehyde (B43269). nih.gov Subsequently, β-naphthol attacks the imine intermediate. The resulting adduct then condenses with a second molecule of formaldehyde, leading to an intramolecular cyclization that forms the final 1,3-oxazine ring. nih.gov Various methods have been reported for this synthesis, including reactions conducted under neat (solvent-free) conditions. nih.gov
A widely employed and versatile method for synthesizing 1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives is the one-pot, three-component coupling of a naphthol (commonly 2-naphthol), various aldehydes, and amines. researchgate.netnih.govresearchgate.net This strategy allows for significant structural diversity in the final products by simply varying the aldehyde and amine components.
For instance, a library of trans-1,3-diaryl-1H-naphtho[1,2-e] researchgate.netnih.govoxazines was synthesized through the multicomponent reaction of aliphatic amines, aromatic aldehydes, and β-naphthol. researchgate.net Similarly, the reaction of 2-naphthol (B1666908), aromatic aldehydes, and acetonitrile (B52724) in the presence of chlorosulfonic acid yields 1-[acetylamino(aryl)methyl]-2-naphthols, which are key precursors for oxazine derivatives. researchgate.net The reaction can also be carried out with urea (B33335) or thiourea (B124793) in place of a primary amine to yield 1,2-dihydro-1-arylnaphtho[1,2-e] researchgate.netnih.govoxazine-3-one or thione derivatives. jmaterenvironsci.comresearchgate.netafricaresearchconnects.com
The reaction conditions for these three-component couplings are often optimized to be environmentally benign, utilizing solvent-free conditions or green solvents. nih.govjmaterenvironsci.com
| Naphthol | Aldehyde | Amine/Nitrogen Source | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| 2-Naphthol | Aromatic Aldehydes | Arylamines | Cu(OTf)₂, (±)-CSA, Sonication | 1,3-Naphthoxazine derivatives | nih.gov |
| β-Naphthol | Formaldehyde | Primary Amines | FNAOSiPAMP/CuII, Solvent-free, RT | Naphtho[1,2-e] researchgate.netnih.govoxazines | nih.gov |
| 2-Naphthol | Aromatic Aldehydes | Urea/Thiourea | Snail Shell, Solvent-free, Reflux | Naphtho[1,2-e] researchgate.netnih.govoxazin-3-one/thione | jmaterenvironsci.comresearchgate.netafricaresearchconnects.com |
| 2-Naphthol | Aromatic Aldehydes | Acetonitrile | Chlorosulfonic Acid | 1-(Acetylamino(aryl)methyl)-2-naphthols | researchgate.net |
| β-Naphthol | Aliphatic/Aromatic Aldehydes | Secondary Amines | Betti Reaction Conditions | Betti Bases (Aminobenzylnaphthols) | researchgate.netchemicalpapers.com |
Ring-Closure Reactions and Cyclization Protocols
Beyond the direct multicomponent approaches, the synthesis of the naphthoxazine ring can also be achieved through dedicated ring-closure or cyclization steps starting from pre-functionalized precursors.
Oxidative cyclization represents a powerful strategy for forming heterocyclic rings. nih.gov In the context of naphthoxazine synthesis, this can involve the oxidation of a suitable acyclic precursor to trigger ring formation. For example, an MnO₂-induced oxidative cyclization of dihydrotriazines, considered "formal" Schiff's bases, has been developed. urfu.ru This method provides access to naphthofuro-fused triazines via a C-C/C-O oxidative coupling reaction, which involves the nucleophilic addition of 2-naphthol to a 1,2,4-triazine (B1199460) followed by the oxidative cyclization step. urfu.ru While not directly forming 1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-ol, this methodology highlights the potential of oxidative C-O bond formation in constructing related fused heterocyclic systems. Another example involves the oxidative cyclization of (2-hydroxy-1-phenyl)ketoximes using lead tetraacetate (LTA) or sodium hypochlorite (B82951) to synthesize 3-substituted benzo[d]isoxazole-2-oxides, which are isomers of the target oxazinone structure. mdpi.com
A common and effective two-step approach involves the initial synthesis of an amino-substituted naphthol precursor, which then undergoes cyclization to form the oxazine ring. A prime example is the use of Betti bases, which are aminobenzylnaphthols prepared from the reaction of a naphthol, an aldehyde, and an amine. chemicalpapers.comdoi.org These Betti bases can then be cyclized. For instance, new 1-aryl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives bearing a sulfonamide moiety were synthesized from 1-(amino(aryl)methyl)naphthalen-2-ol hydrochloride (a Betti base salt) by reacting it with dimethyl arylsulfonylcarbonimidodithioate in the presence of a base. doi.org
In another variation, 1-amidoalkyl-2-naphthols, prepared via a multicomponent reaction, can undergo ring closure to yield oxazine derivatives. researchgate.net Similarly, a four-step synthesis of 14-aza-12-oxasteroids starts with 2-naphthol, which is converted to the corresponding amino-alcohol. This precursor then undergoes double dehydration and intramolecular cyclization with oxo-acids to form the complex heterocyclic framework containing an oxazine ring. mdpi.com
Catalytic Systems for Enhanced Synthesis
The efficiency, selectivity, and environmental friendliness of the synthetic routes to 1H-naphtho[1,2-e] researchgate.netnih.govoxazines are often significantly improved by the use of catalysts. A wide array of catalytic systems, from simple acids and bases to complex nanomaterials, have been explored.
Catalysts can be broadly categorized as homogeneous or heterogeneous. Homogeneous catalysts reported for this synthesis include p-Toluenesulfonic acid (P-TSA), TMSCl, and various ionic liquids like [bmim]Br. jmaterenvironsci.com Heterogeneous catalysts are particularly attractive as they can be easily separated from the reaction mixture and potentially reused, aligning with the principles of green chemistry. nih.gov
Recent research has focused on developing novel and sustainable catalysts. For example, a magnetic nanocatalyst based on an almond shell, FNAOSiPAMP/CuII, was designed and successfully used for the synthesis of naphtho[1,2-e] researchgate.netnih.govoxazines under solvent-free conditions at room temperature. nih.gov Another green and highly efficient catalyst is derived from snail shells, which function as a natural source of calcium carbonate. jmaterenvironsci.comresearchgate.netafricaresearchconnects.com This catalyst has been effectively used in the three-component synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] researchgate.netnih.govoxazine-3-ones under solvent-free conditions. jmaterenvironsci.comresearchgate.net Other notable catalysts include SiO₂-HClO₄, ZrOCl₂, and various metal nanoparticles (NPs) such as CuNPs and ZnO NPs. researchgate.netjmaterenvironsci.com
| Catalyst | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| FNAOSiPAMP/CuII | Three-component (Naphthol, Amine, Formaldehyde) | Novel, natural-based, reusable, solvent-free, room temp. | nih.gov |
| Snail Shell | Three-component (Naphthol, Aldehyde, Urea/Thiourea) | Green, efficient, non-toxic, recyclable, solvent-free | jmaterenvironsci.comresearchgate.netafricaresearchconnects.com |
| Cu(OTf)₂ and (±)-CSA | Three-component (Naphthol, Arylamine, Aldehyde) | Effective catalyst system under sonication | nih.gov |
| SiO₂-HClO₄ | Three-component (Naphthol, Amine, Aldehyde) | Heterogeneous catalyst | researchgate.netjmaterenvironsci.com |
| Magnesium Perchlorate | Kabachnik-Fields Reaction (for α-aminophosphonates) | Extremely efficient, solvent-free conditions | nih.gov |
| Various (P-TSA, [bmim]Br, TMSCl, ZnONPs, CuNPs) | Three-component (Naphthol, Aldehyde, Urea) | Wide range of options with varying efficiencies | jmaterenvironsci.com |
Brønsted Acid Catalysis
Brønsted acids are effective catalysts for the synthesis of naphthoxazine derivatives, proceeding through the activation of carbonyl groups and facilitating condensation reactions. A variety of Brønsted acids, from simple organic acids to metal salts that act as Brønsted acids in solution, have been successfully employed.
p-Toluenesulfonic acid (p-TSA) *: As a readily available, inexpensive, and solid organic acid, p-TSA is a widely used catalyst for the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine-3-ones. researchgate.net It efficiently catalyzes the one-pot, three-component condensation of 2-naphthol, aromatic aldehydes, and urea or thiourea.
Tannic Acid : This naturally occurring, biodegradable polyphenol has been explored as a green and efficient Lewis acid catalyst for the one-pot, solventless synthesis of 1-aminoalkyl-2-naphthol and 1-amidoalkyl-2-naphthol derivatives, which are precursors to naphthoxazines. researchgate.net The use of tannic acid aligns with the principles of green chemistry due to its low toxicity and renewability. researchgate.netresearchgate.net For the synthesis of aminoalkyl naphthols, an effective catalytic amount is 0.02 mmol, while for amidoalkyl naphthols, it is 0.03 mmol. researchgate.net
CuCl₂ : While often considered a Lewis acid, in the presence of moisture, copper(II) chloride can act as a Brønsted acid catalyst. Its application in the synthesis of naphthoxazine derivatives has been documented, contributing to the array of metal-based catalysts that are effective for this transformation.
Ceric Ammonium Nitrate (CAN) : CAN is a versatile reagent that can function as a one-electron oxidant and a Lewis acid catalyst. researchgate.net In the synthesis of 1,3-oxazine derivatives, CAN has been shown to be an efficient and eco-friendly catalyst, particularly in aqueous media at room temperature. africaresearchconnects.com A catalyst loading of 20 mol% is sufficient for the complete conversion of reactants. africaresearchconnects.com The reaction proceeds smoothly for a variety of primary amines, including those with electron-donating and electron-withdrawing substituents. africaresearchconnects.com
Table 1: Comparison of Brønsted Acid Catalysts in Naphthoxazine Synthesis
| Catalyst | Key Features | Typical Conditions | Reference |
| p-TSA | Inexpensive, solid, readily available | One-pot, three-component condensation | researchgate.net |
| Tannic Acid | Natural, biodegradable, green catalyst | Solvent-less, one-pot multicomponent synthesis | researchgate.net |
| CAN | Efficient in aqueous media, eco-friendly | Room temperature, 20 mol% catalyst loading | africaresearchconnects.com |
Lewis Acid and Metal-Based Catalysis
Lewis acids and other metal-based catalysts play a crucial role in the synthesis of naphthoxazines by activating carbonyl groups towards nucleophilic attack. This category includes a diverse range of metal ions and complexes.
Cu(II) Catalysis : Copper(II) complexes have been effectively used in the synthesis of naphthoxazine derivatives. For instance, a novel nanocatalyst, FNAOSiPAMP/Cu(II), which is based on an almond shell support, has been developed for the eco-friendly synthesis of these compounds. nih.gov This catalyst promotes the reaction of β-naphthol, primary amines, and formaldehyde under solvent-free conditions at room temperature. nih.gov The catalyst is easily separable by an external magnet and can be reused multiple times without significant loss of activity. nih.gov
GO-Fe₃O₄-Ti(IV) Nanocatalyst : A graphene oxide-based magnetic nanocatalyst functionalized with titanium(IV) has been reported as a highly efficient, recoverable, and reusable catalyst for the synthesis of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazines. researchgate.netnih.govnih.gov This catalyst facilitates a one-pot synthesis from 2-naphthol, primary amines, and formaldehyde under solvent-free conditions at 65 °C. nih.gov The catalyst's magnetic nature allows for easy separation and reuse. researchgate.net
Low-Valent Titanium Reagents : Different low-valent titanium systems have been utilized to selectively synthesize a variety of naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine derivatives. nih.gov These reagents can induce chemoselective reactions of 1,3-diaryl-2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazines with reagents like triphosgene (B27547) or triethyl orthoformate, leading to diverse products in short reaction times (around 15 minutes). nih.gov
Table 2: Performance of Various Lewis Acid and Metal-Based Catalysts
| Catalyst | Reactants | Conditions | Yield (%) | Time (min) | Reference |
| FNAOSiPAMP/Cu(II) | Aniline, Formaldehyde, β-Naphthol | 0.04 g catalyst, Solvent-free, RT | 98 | 25 | nih.gov |
| GO-Fe₃O₄-Ti(IV) | 4-Methoxy aniline, Formaldehyde, 2-Naphthol | 0.4 g catalyst, Solvent-free, 65 °C | 92 | - | nih.gov |
| Low-Valent Ti | 1,3-Diaryl-2,3-dihydro-1H-naphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazines, Triphosgene | TiCl₄/Sm | - | 15 | nih.gov |
Organocatalysis and Other Catalytic Accelerants
Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalysis. In the context of naphthoxazine synthesis, certain organic molecules have been shown to effectively catalyze the formation of the oxazine ring.
One notable example is the use of 2,6-pyridine dicarboxylic acid (PDCA) as an organocatalyst for the synthesis of various amidoalkyl-2-naphthols, which are key precursors for naphthoxazines. researchgate.net This method involves a one-pot multicomponent strategy, highlighting the potential of simple organic molecules to facilitate complex transformations. researchgate.net
Green Chemistry Approaches in Naphthoxazine Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of naphthoxazines to develop more environmentally benign and sustainable processes. Key strategies include the use of solvent-free conditions, recoverable and reusable catalysts, and atom-economic reaction designs.
Solvent-Free Reaction Conditions
Conducting reactions without a solvent minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to environmental pollution. Several catalytic systems for naphthoxazine synthesis have been successfully adapted to solvent-free conditions.
For example, the synthesis of 1,2-dihydro-1-arylnaphtho[1,2-e] jmaterenvironsci.comresearchgate.netoxazine-3-one/thione derivatives using a snail shell catalyst proceeds efficiently at reflux under solvent-free conditions. jmaterenvironsci.comafricaresearchconnects.com Similarly, the Fe₃O₄@nano-cellulose/TiCl nanocatalyst facilitates the one-pot, three-component condensation of 2-naphthol, formaldehyde, and primary amines at room temperature via grinding, completely avoiding the need for a solvent. nih.gov These methods not only reduce waste but also often lead to shorter reaction times and simpler work-up procedures. nih.gov
Utilization of Recoverable and Reusable Catalysts
Nanocatalysts : Magnetic nanocatalysts, such as GO-Fe₃O₄-Ti(IV) and Fe₃O₄@nano-cellulose/TiCl, are particularly advantageous due to their high surface area, leading to high catalytic activity, and their magnetic properties, which allow for easy separation from the reaction mixture using an external magnet. researchgate.netnih.gov The GO-Fe₃O₄-Ti(IV) catalyst has been shown to be reusable for multiple cycles with only a slight decrease in efficiency. researchgate.net The Fe₃O₄@nano-cellulose/TiCl catalyst can be reused up to ten times without a significant loss of its catalytic activity. nih.gov
Snail Shell : As a natural and abundant material, snail shell has been employed as a green, non-toxic, and reusable catalyst. jmaterenvironsci.comafricaresearchconnects.com After the reaction, the catalyst can be simply filtered off and reused. jmaterenvironsci.com Studies have shown that the snail shell catalyst can be reused for at least five cycles with only a marginal decrease in product yield. jmaterenvironsci.com
Table 3: Reusability of Green Catalysts in Naphthoxazine Synthesis
| Catalyst | Reusability (Number of Cycles) | Key Advantage | Reference |
| GO-Fe₃O₄-Ti(IV) | Multiple cycles | Magnetic separation | researchgate.net |
| Fe₃O₄@nano-cellulose/TiCl | Up to 10 times | Magnetic separation, bio-based support | nih.gov |
| Snail Shell | At least 5 times | Natural, abundant, simple filtration | jmaterenvironsci.com |
Atom-Economic and Environmentally Conscious Protocols
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Multicomponent reactions (MCRs), which are commonly used for the synthesis of naphthoxazines, are inherently atom-economic as they combine three or more reactants in a single step to form a product that incorporates most or all of the atoms of the starting materials. rsc.org This approach minimizes the formation of byproducts and waste.
Mechanistic Investigations and Reaction Pathway Elucidation
Analysis of Key Reaction Intermediates
The formation of the naphthoxazine ring is not a single-step process but involves the generation of highly reactive intermediates. The specific intermediates formed are often dependent on the starting materials and reaction conditions. Key proposed intermediates include o-naphthoquinone methides and related species.
In the oxidative cyclization of (E)-1-[(2-phenylhydrazono)methyl]naphthalen-2-ol to form a related naphthooxadiazine, a proposed mechanism involves the intermediacy of an o-naphthoquinone azomethide . mdpi.com This intermediate is believed to undergo a conjugated 6π-electrocyclization to yield the final heterocyclic product. mdpi.com This pathway highlights the importance of oxidation in generating the reactive quinone-like structure necessary for cyclization.
Another critical intermediate, the o-naphthoquinone nitrosomethide , has been identified in the oxidation of 2-hydroxy-1-naphthaldehyde (B42665) oxime with agents like lead(IV) acetate (B1210297) (LTA). nih.govresearchgate.net The formation of this intermediate is a pivotal step that can lead to different cyclized products. Depending on the molecular geometry and reaction conditions, the o-naphthoquinone nitrosomethide can undergo either o-cyclization to form naphtho[1,2-d]isoxazole derivatives or peri-cyclization to yield naphtho[1,8-de] researchgate.netnih.govoxazines. nih.govresearchgate.net
In multicomponent reactions, particularly those involving an amine, formaldehyde (B43269), and β-naphthol, the mechanism proceeds through different intermediates. Initially, a Mannich-type condensation between the amine and formaldehyde generates a reactive imine. nih.govnih.gov This is followed by a nucleophilic attack from the β-naphthol. The subsequent condensation with a second molecule of formaldehyde leads to an intermediate that undergoes intramolecular cyclization to form the 1H-naphtho[1,2-e] researchgate.netnih.govoxazine (B8389632) ring. nih.gov A similar highly reactive intermediate, described as an o-methylenequinone (or quinone methide) of the naphthalene (B1677914) series, has been proposed in the condensation of 1-dimethylaminomethyl-2-naphthols with bromopyrazoles to form related fused oxazine systems. osi.lv
Electrocylization and Cycloaddition Mechanisms
Pericyclic reactions, particularly electrocyclization, are fundamental to understanding the formation of the 1,3-oxazine ring in certain synthetic routes. The 1,6-electrocyclization of conjugated azapolyenes, such as 1-oxa-5-azahexatrienes, is a recognized method for constructing 2H-1,3-oxazine rings. mdpi.com
This mechanism is exemplified in the synthesis of a related 3-phenyl-3H-naphtho[1,2-e] researchgate.netnih.govnih.govoxadiazine. The reaction is proposed to proceed through an o-naphthoquinone azomethide intermediate, which is a type of oxazahexatriene. This intermediate then undergoes a disrotatory 6π-electrocyclization, a thermally allowed pericyclic reaction, to form the stable heterocyclic ring system. mdpi.com
In the more common multicomponent synthesis pathways, the final ring-closing step is an intramolecular cyclization. nih.govnih.gov After the formation of the Mannich base-type intermediate from β-naphthol, an amine, and formaldehyde, this species condenses with a second formaldehyde molecule. This creates an N-hydroxymethylated intermediate which then undergoes an intramolecular nucleophilic attack by the naphtholic oxygen onto the electrophilic carbon of the iminium ion moiety, resulting in the formation of the 1,3-oxazine ring. nih.gov While not a cycloaddition in the intermolecular sense, this intramolecular addition reaction is the key bond-forming event that completes the heterocycle.
Stereochemical Control and Diastereoselective Syntheses
The synthesis of substituted 1H-naphtho[1,2-e] researchgate.netnih.govoxazines can generate stereocenters, leading to the possibility of different diastereomers. In many multicomponent syntheses of 1,3-disubstituted naphthoxazines, there is a notable degree of stereochemical control, often favoring the formation of the trans isomer. researchgate.netnih.gov
For example, the synthesis of trans-1,3-diaryl-1H-naphtho[1,2-e] researchgate.netnih.govoxazines via multicomponent reactions involving aliphatic amines, aromatic aldehydes, and β-naphthol has been reported. researchgate.netresearchgate.net The preference for the trans configuration, where the substituents at positions 1 and 3 are on opposite sides of the oxazine ring, is likely due to it being the more thermodynamically stable arrangement, minimizing steric hindrance between the bulky aryl groups.
The three-dimensional structure of these molecules has been confirmed by crystallographic studies. For the related compound 1-phenyl-1H-naphtho[1,2-e] researchgate.netnih.govoxazin-3(2H)-one, X-ray diffraction analysis revealed that the naphthalene and benzaldehyde (B42025) groups are oriented at a dihedral angle of 89.48 (4)°. The oxazine ring itself is oriented at a dihedral angle of 13.36 (4)° with respect to the naphthalene system. nih.gov Such analyses are crucial for confirming the stereochemical outcome of these syntheses. While many reported syntheses show a high diastereoselectivity, the development of methods for selectively accessing the less stable cis isomers remains an area for further investigation.
Influence of Reaction Parameters on Pathway Selectivity
The selectivity and efficiency of the synthesis of 1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives are highly dependent on various reaction parameters, including the choice of catalyst, solvent, and temperature.
Catalyst and Solvent Effects: The synthesis of 3-phenyl-2,4-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine from formaldehyde, aniline, and β-naphthol has been optimized by studying different conditions. Research shows that a solvent-free approach using a heterogeneous nanocatalyst, FNAOSiPAMP/CuII, at room temperature provides the highest yield (95%) in the shortest time (15 minutes). nih.gov The use of a catalyst is crucial, as the reaction shows significantly lower yields without one. Both the amount of catalyst and the choice of solvent have a pronounced impact on the reaction's success.
Below is an interactive data table summarizing the optimization of reaction conditions for the synthesis of 3-phenyl-2,4-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine. nih.gov
| Entry | Catalyst Amount (g) | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 0.01 | Ethanol (B145695) | Reflux | 120 | 50 |
| 2 | 0.02 | Ethanol | Reflux | 90 | 65 |
| 3 | 0.03 | Ethanol | Reflux | 60 | 80 |
| 4 | 0.04 | Ethanol | Reflux | 45 | 82 |
| 5 | 0.04 | Methanol | Reflux | 45 | 70 |
| 6 | 0.04 | Acetonitrile (B52724) | Reflux | 45 | 60 |
| 7 | 0.04 | Dichloromethane | Reflux | 60 | 40 |
| 8 | 0.04 | Toluene (B28343) | Reflux | 60 | 30 |
| 9 | 0.04 | Water | Reflux | 120 | Trace |
| 10 | 0.04 | None (Solvent-free) | Room Temp. | 15 | 95 |
| 11 | 0.04 | None (Solvent-free) | 60 | 15 | 95 |
| 12 | None | None (Solvent-free) | Room Temp. | 180 | 20 |
Other catalysts, such as GO-Fe3O4–Ti(IV), have also been used effectively, enabling the reaction to proceed at 65 °C with high yields. nih.gov Simpler catalysts like CuCl2 have been employed for the synthesis of related naphthoxazinones, although this often requires higher temperatures (e.g., 120 °C) and longer reaction times. nih.gov
Temperature: Temperature plays a vital role in both reaction rate and, in some cases, pathway selectivity. While some modern catalytic systems allow for high yields at room temperature nih.gov, other procedures require heating to temperatures ranging from 65 °C to 120 °C to achieve efficient conversion. nih.govnih.gov In the oxidation of oxime precursors, low temperatures were found to be crucial for isolating certain intermediates or directing the reaction towards specific products. researchgate.net The choice of temperature is often a trade-off between reaction speed and the stability of the intermediates and final products.
Chemical Transformations and Functionalization of the Naphthoxazine Core
Derivatization via Spiro Annulation
Spirocyclic structures, which contain a single atom common to two rings, are of significant interest in medicinal chemistry due to their rigid three-dimensional conformations. The derivatization of the naphthoxazine core to include a spirocyclic center can be approached through dearomative annulation strategies involving the naphthol precursor.
One prominent method is the palladium-catalyzed direct [4+1] spiroannulation of ortho-C-H bonds of naphthols with cyclic diaryliodonium salts. nih.gov This reaction effectively transforms the naphthol into a spirofluorenyl naphthalenone under mild conditions. nih.gov The process involves a C-H activation and dearomatization sequence, directly converting the hydroxyl group into a carbonyl group and creating a spiro center adjacent to it. nih.gov While this transformation is demonstrated on the naphthol precursor, it represents a key step toward accessing spiro-naphthoxazines. The resulting spiro-naphthalenone could serve as an advanced intermediate for subsequent heterocyclization to form the desired spiro-naphthoxazine ring system.
Table 1: Examples of Dearomatizing Spiroannulation of Naphthols This table is based on analogous reactions of naphthols that serve as precursors to naphthoxazines.
| Naphthol Precursor | Coupling Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Naphthol (B1666908) | Cyclic Diaryliodonium Salt | Pd(OAc)₂, Ligand, Base | Spirofluorenyl Naphthalenone | nih.gov |
| α-Aryl-β-naphthols | Alkynes | Pd(II) catalyst | Spiro-indene Derivatives | researchgate.net |
Transition-metal-catalyzed C–H activation has emerged as a powerful tool for constructing diverse spirocyclic scaffolds. rsc.org These methods often employ coupling partners like alkynes, diazo compounds, or alkenes to initiate the spiroannulation cascade. researchgate.netrsc.org
Functional Group Interconversions on the Oxazine (B8389632) Ring
The oxazine ring of the naphthoxazine core is amenable to various functional group interconversions, most notably reduction reactions. The cleavage of the C-O and N-C bonds within the heterocyclic ring allows for its transformation into other functional arrangements.
A key transformation is the reductive ring-opening of 2,3-dihydro-1H-naphth[1,2-e] researchgate.netrsc.orgoxazines to yield 1-(aminoalkyl)-2-naphthol derivatives. This conversion is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). For instance, naphthoxazine derivatives can be reduced with LiAlH₄ in a solvent like tetrahydrofuran (B95107) (THF) at room temperature to afford the corresponding chiral aminonaphthols in high yields (96–98%). This reaction effectively converts the cyclic ether and aminal functionalities of the oxazine ring back to the hydroxyl and amino groups characteristic of the Betti base precursors.
Table 2: Reduction of Naphthoxazine Derivatives
| Naphthoxazine Reactant | Reagent | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Naphthoxazine derivative 23a/23b | LiAlH₄ | THF, Room Temperature, 4-6 h | Aminonaphthol derivative 25a/25b | 96-98% | nih.gov |
Transformations of Betti Base Derivatives to Naphthoxazines
The synthesis of the 1H-naphtho[1,2-e] researchgate.netrsc.orgoxazine core is most commonly achieved through the transformation of Betti bases, which are 1-(aminoalkyl)naphthalen-2-ols. researchgate.net Betti bases are themselves the product of a one-pot multicomponent reaction between a naphthol, an aldehyde, and an amine. nih.gov
The conversion of a Betti base to a naphthoxazine is a cyclization reaction, typically involving condensation with an aldehyde, most frequently formaldehyde (B43269) or its polymer equivalent, paraformaldehyde. nih.gov This reaction constructs the oxazine ring by forming a methylene (B1212753) bridge between the amino and hydroxyl groups of the Betti base. The reaction is often carried out in a suitable solvent like toluene (B28343) or acetonitrile (B52724) at room temperature or under reflux conditions, leading to high yields of the desired naphthoxazine derivatives. nih.gov For example, reacting Betti base derivatives with paraformaldehyde in toluene at room temperature can produce the corresponding naphthoxazines in yields of 92–95%. nih.gov Similarly, bis-naphthoxazines can be synthesized by reacting Betti bases with aqueous formaldehyde in refluxing acetonitrile. nih.gov
Table 3: Synthesis of Naphthoxazines from Betti Base Derivatives
| Betti Base Derivative | Reagent | Solvent/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Betti base derivatives 24a/24b | Paraformaldehyde | Toluene, Room Temp, 10-12 h | Naphthoxazine derivatives 23a/23b | 92-95% | nih.gov |
| Betti bases 68 | Formaldehyde (37%) | Acetonitrile, Reflux, 5 h | Bis-(isoxazolyl-1,3-oxazine)naphthalenes 67 | 76-89% | nih.gov |
| Aminonaphthols 79 | Formaldehyde (35% aq.) | THF, Room Temperature | Naphthoxazines 80 | N/A | rsc.org |
Synthesis of Naphthoxazine Conjugates and Hybrid Molecules
The naphthoxazine scaffold can be joined with other pharmacologically active moieties to create hybrid molecules or conjugates with potentially enhanced or novel biological activities. This strategy aims to combine the structural features of two different classes of compounds into a single molecule.
A notable example is the synthesis of naphthoxazine derivatives bearing an arylsulfonamide moiety. These hybrids have been prepared through a one-step method involving the reaction of Betti base salts with N-sulfonyldithioimidocarbonates in the presence of a base. This reaction proceeds in an aqueous ethanol (B145695) medium, providing a green synthetic route to 1-aryl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netrsc.orgoxazine derivatives containing a sulfonamide group in moderate to good yields (43–78%).
Furthermore, the concept of creating hybrid drugs has led to the synthesis of novel naphthalene-heterocycle hybrids where the naphthalene (B1677914) core, a key component of naphthoxazines, is linked to other heterocyclic systems like nicotinonitrile, pyran, and pyrazole. These complex structures are often synthesized via tandem reactions starting from functionalized naphthalene precursors, such as 3-formyl-4H-benzo[h]chromen-4-one, which react with various nucleophilic reagents to build the hybrid scaffold.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including naphthoxazine derivatives. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer detailed insights into the chemical environment of individual atoms and their relationships within the molecule.
1D NMR (¹H-NMR, ¹³C-NMR) for Chemical Shift Assignment
One-dimensional NMR, specifically proton (¹H) and carbon-13 (¹³C) NMR, provides fundamental information about the number and types of hydrogen and carbon atoms in a molecule.
¹H-NMR Spectroscopy: The ¹H-NMR spectra of 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine (B8389632) derivatives typically show characteristic signals for the protons in the naphthyl and oxazine rings. For instance, in a series of 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazines, the protons on the oxazine ring (CH) appear as singlets in the range of δ 5.45-6.12 ppm. nih.gov The aromatic protons of the naphthyl group and any aryl substituents display complex multiplets in the aromatic region (typically δ 6.72-8.89 ppm). nih.gov In 3-substituted-2,4-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazines, the methylene (B1212753) protons of the oxazine ring (O-CH₂-N and Ar-CH₂-N) appear as distinct singlets. For example, in 3-benzyl-2,4-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine, these signals are observed at δ 4.89 and 4.22 ppm, respectively. nih.govresearchgate.net
¹³C-NMR Spectroscopy: The ¹³C-NMR spectra complement the ¹H-NMR data by providing information on the carbon framework. In 1,3-disubstituted derivatives, the carbon atoms of the oxazine ring (CH) resonate at characteristic chemical shifts, for example, at δ 53.12 and 78.80 ppm for 1,3-di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine. nih.gov For 3-benzyl-2,4-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine, the methylene carbons of the oxazine ring are found at δ 46.55 and 55.17 ppm, while the carbon attached to both oxygen and nitrogen (O-C-N) appears at δ 81.55 ppm. nih.govresearchgate.net The numerous signals in the aromatic region correspond to the carbons of the naphthalene (B1677914) ring and any other aromatic substituents.
¹H-NMR Data for Selected 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine Derivatives
This table presents the ¹H-NMR chemical shifts (δ) in ppm for characteristic protons of various 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives.
| Compound | CH (Oxazine Ring) | Ar-H (Aromatic Protons) | Reference |
|---|---|---|---|
| 1,3-Di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | 5.45 (s, 1H), 5.68 (s, 1H) | 6.72-7.91 (m, 12H) | nih.gov |
| 1,3-Di(3-phenoxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | 5.51 (s, 1H), 6.12 (s, 1H) | 6.92-7.91 (m, 24H) | nih.gov |
| 1,3-Di(3-hydroxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | 5.58 (s, 1H), 5.98 (s, 1H) | 6.73-7.82 (m, 14H) | nih.gov |
| 1-(3-Phenoxyphenyl)-3-(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | 5.53 (s, 1H), 6.11 (s, 1H) | 7.27-8.89 (m, 18H) | nih.gov |
¹³C-NMR Data for Selected 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine Derivatives
This table displays the ¹³C-NMR chemical shifts (δ) in ppm for key carbon atoms in different 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives.
| Compound | Oxazine Ring Carbons | Aromatic/Other Carbons | Reference |
|---|---|---|---|
| 1,3-Di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | 53.12, 78.80 | 111.56, 120.45, 127.65, 128.53, 129.46, 146.34, 151.57 | nih.gov |
| 1,3-Di(3-phenoxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | 54.80, 81.50 | 117.31, 121.23, 126.80, 129.50, 130.21, 144.90, 152.61, 162.10 | nih.gov |
| 1,3-Di(3-hydroxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | 56.20, 81.60 | 112.84, 114.92, 117.36, 128.65, 130.38, 143.87, 157.10, 160.44 | nih.gov |
| 1-(3-Phenoxyphenyl)-3-(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | 54.40, 81.10 | 112.45, 120.89, 123.47, 126.67, 128.48, 133.85, 145.98, 154.65 | nih.gov |
2D NMR for Connectivity and Spatial Relationships (COSY, HETCOR, NOESY)
Two-dimensional NMR techniques are indispensable for unambiguously assigning NMR signals and determining the detailed structure of complex molecules like naphthoxazines. mdpi.comnih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. slideshare.netyoutube.com In the context of naphthoxazines, COSY spectra would confirm the connectivity between adjacent protons in the naphthalene ring system and within any aliphatic or aromatic substituents.
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of directly bonded proton and carbon atoms (¹H-¹³C). youtube.comspringernature.com For 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazin-2-ol derivatives, HSQC is crucial for assigning the signals of the CH and CH₂ groups in the oxazine ring to their corresponding proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of whether they are directly bonded. slideshare.net NOESY is particularly valuable for determining the stereochemistry and conformation of the molecule. For instance, it can be used to establish the relative configuration of substituents on the oxazine ring. mdpi.com
Detailed NMR analysis, including these 2D techniques, has been instrumental in confirming the trans relative configuration of substituents in certain phenanthrene-fused naphthoxazine derivatives. mdpi.com
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns (HRMS, ESI-MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the exact molecular formula. This is a critical step in confirming the identity of a newly synthesized naphthoxazine derivative.
Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like many naphthoxazine derivatives. It typically produces protonated molecules [M+H]⁺, which can then be subjected to further fragmentation analysis (MS/MS). nih.gov
Fragmentation Patterns: The way a molecule breaks apart in the mass spectrometer provides valuable clues about its structure. libretexts.orglibretexts.org For example, in the mass spectra of 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazines, the molecular ion peak is observed, confirming their respective molecular weights. nih.gov The fragmentation patterns of nitazene (B13437292) analogs, which share a similar benzimidazole (B57391) core, often involve characteristic losses of side chains, which can be used to identify unknown related compounds. nih.gov
Mass Spectrometry Data for Selected 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine Derivatives
This table shows the calculated and found mass-to-charge ratios (m/z) for several 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives, confirming their molecular formulas.
| Compound | Molecular Formula | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 1,3-Di(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | C₂₀H₁₅NOS₂ | 349.06 | 349 | nih.gov |
| 1,3-Di(3-phenoxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | C₃₆H₂₇NO₃ | 521.20 | 521 | nih.gov |
| 1,3-Di(3-hydroxyphenyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | C₂₄H₁₉NO₃ | 369.14 | 369 | nih.gov |
| 1-(3-Phenoxyphenyl)-3-(2-thienyl)-2,3-dihydro-1H-naphth[1,2-e] mdpi.comresearchgate.netoxazine | C₂₈H₂₁NO₂S | 435.13 | 435 | nih.gov |
Vibrational (IR) and Electronic (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org For 1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives, characteristic IR absorption bands include:
C-O-C stretching: Asymmetric and symmetric stretching vibrations of the ether linkage in the oxazine ring are typically observed. For fused-ring naphthoxazines, these bands appear around 1246 cm⁻¹ (asymmetric) and 1065 cm⁻¹ (symmetric). datapdf.com
C-N stretching: The stretching vibration of the carbon-nitrogen bond in the oxazine ring is also a characteristic feature, often seen around 1192 cm⁻¹. datapdf.com
Aromatic C-H and C=C stretching: These vibrations appear in their characteristic regions of the IR spectrum, confirming the presence of the naphthalene ring system.
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. libretexts.org The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The UV-Vis spectra of naphthoxazine derivatives are characterized by absorption bands corresponding to π → π* transitions within the aromatic naphthalene system. The exact position and intensity of these bands can be influenced by the substituents on the naphthoxazine core. For example, the parent compound 1-naphthol (B170400) exhibits absorption maxima that can be compared to those of its oxazine derivatives to understand the effect of the heterocyclic ring on the electronic structure. nist.gov
Characteristic IR Absorption Bands for Fused-Ring Naphthoxazines
This table lists the characteristic infrared absorption frequencies (in cm⁻¹) for key functional groups in fused-ring naphthoxazine derivatives.
| Vibrational Mode | Frequency (cm⁻¹) | Reference |
|---|---|---|
| CH₂ wagging | Not specified | datapdf.com |
| Ar-O-C antisymmetric stretching | ~1246 | datapdf.com |
| C-N antisymmetric stretching | ~1192 | datapdf.com |
| Ar-O-C symmetric stretching | ~1065 | datapdf.com |
| Oxazine ring mode | ~920 | datapdf.com |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state.
For the 2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine system, a database search reveals that this fragment is quite rigid. nih.gov The crystal structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazin-2-yl)methyl]naphthalen-2-ol shows an intramolecular O-H···N hydrogen bond. nih.gov In the crystal, molecules can be linked by various intermolecular interactions, such as C-H···π and π-π stacking interactions, to form a three-dimensional network. nih.govnih.gov
Conformational Analysis of the Oxazine Ring (e.g., half-chair conformation)
X-ray crystallographic studies have shown that the oxazine ring in 2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine derivatives typically adopts a half-chair conformation . nih.gov This is a common conformation for six-membered rings containing one double bond. The specific torsional angles within the oxazine ring are consistent across different derivatives, indicating the rigidity of this heterocyclic system. nih.gov For example, in 1-[(2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazin-2-yl)methyl]naphthalen-2-ol, the torsional angles are well within the ranges observed for other compounds containing the 2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazine fragment. iucr.org This conformational preference is a key feature of the molecular structure of these compounds.
Torsional Angles of the Oxazine Ring in a Naphthoxazine Derivative
This table presents the experimental torsional angles (in degrees) for the oxazine ring in 1-[(2,3-dihydro-1H-naphtho[1,2-e] mdpi.comresearchgate.netoxazin-2-yl)methyl]naphthalen-2-ol, as determined by X-ray crystallography.
| Torsion Angle | Value (°) | Reference |
|---|---|---|
| O1—C1—N1—C2 | -64.2 (3) | iucr.org |
| C1—N1—C2—C12 | 48.9 (3) | iucr.org |
| N1—C2—C12—C11 | -19.3 (3) | iucr.org |
| C2—C12—C11—O1 | 0.5 (3) | iucr.org |
| C12—C11—O1—C1 | 12.4 (3) | iucr.org |
| C11—O1—C1—N1 | 45.3 (3) | iucr.org |
Intermolecular Interactions and Crystal Packing Motifs
Hydrogen Bonding: In the crystal structure of a derivative, 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol, a notable intramolecular O-H...N hydrogen bond is observed, which results in the formation of an S(6) graph-set motif. nih.govnih.gov In related naphthoxazinone structures, intermolecular hydrogen bonds, including N-H...O and C-H...O interactions, play a crucial role in the formation of inversion dimers with R22(8) ring motifs. nih.govnih.govresearchgate.net These dimers are further linked into chains through N-H...O hydrogen bonds. nih.govnih.govresearchgate.net
C-H...π Interactions: These interactions are significant in the crystal packing of naphthoxazine derivatives. For instance, in 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol, molecules are linked into inversion dimers by a pair of C-H...π interactions. nih.govnih.gov These dimers are further stabilized by another pair of weaker C-H...π interactions. nih.govnih.gov The connection of neighboring columns of molecules can also be facilitated by weak C-H...π interactions, contributing to the formation of a three-dimensional network. nih.govnih.gov In other derivatives, such as 2,2′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazine), supramolecular chains are formed through short C-H...π contacts. researchgate.netepa.gov
π-π Stacking: Aromatic π-π stacking interactions are another key feature in the crystal assembly. In the structure of 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol, the dimers are linked by a π-π interaction between adjacent 2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazine ring systems, with a centroid-centroid distance of 3.6268 (17) Å, forming columns along the a-axis. nih.govnih.gov Similarly, in 1-phenyl-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-3(2H)-one, π-π stacking is observed between the naphthalene phenyl rings with a centroid-centroid separation of 3.5977 (8) Å, which helps to consolidate the packing. nih.govnih.gov
| Interaction Type | Compound | Description | Distance (Å) | Reference |
|---|---|---|---|---|
| π-π stacking | 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol | Centroid-centroid distance between adjacent naphthoxazine ring systems | 3.6268 (17) | nih.govnih.gov |
| π-π stacking | 1-Phenyl-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-3(2H)-one | Centroid-centroid separation between naphthalene phenyl rings | 3.5977 (8) | nih.govnih.gov |
| O-H...N Hydrogen Bond | 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol | Intramolecular, forming an S(6) graph-set motif | 2.627 (2) (N...O distance) | nih.gov |
Crystal Engineering Principles and Supramolecular Assembly
The principles of crystal engineering, which involve the design and synthesis of functional solid-state structures, are well-illustrated by the supramolecular assembly of naphthoxazine derivatives. The predictable nature of the non-covalent interactions discussed above allows for the rational construction of desired crystal packing.
The formation of a hierarchical supramolecular structure is a common theme. In the case of 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol, the assembly begins with the formation of inversion dimers through C-H...π interactions. nih.gov These primary building blocks are then organized into one-dimensional columns via π-π stacking interactions. nih.gov Finally, these columns are interconnected through weaker C-H...π interactions to create a stable three-dimensional network. nih.govnih.gov
The consistent conformation of the 2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazine fragment, as indicated by a survey of the Cambridge Structural Database, suggests that this rigid moiety acts as a reliable scaffold for building more complex supramolecular architectures. nih.gov The oxazine ring in these structures typically adopts a half-chair conformation. nih.govnih.gov This conformational rigidity, combined with the specific intermolecular interactions, provides a robust platform for the application of crystal engineering principles to design materials with desired properties.
| Compound | Primary Motif | Secondary Assembly | Tertiary Network | Reference |
|---|---|---|---|---|
| 1-[(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-2-yl)methyl]naphthalen-2-ol | Inversion dimers via C-H...π interactions | Columns via π-π stacking | 3D network via weak C-H...π interactions | nih.govnih.gov |
| 1-Phenyl-1H-naphtho[1,2-e] nih.govdoi.orgoxazin-3(2H)-one | Inversion dimers via C-H...O hydrogen bonds (R22(8) loops) | Chains via N-H...O hydrogen bonds | Consolidated by C-H...π and π-π stacking | nih.govnih.govresearchgate.net |
| 2,2′-(ethane-1,2-diyl)bis(2,3-dihydro-1H-naphtho[1,2-e] nih.govdoi.orgoxazine) | - | Supramolecular chains via C-H...π contacts | - | researchgate.netepa.gov |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT)) for Electronic Structure and Reactivity Predictions
Studies on related spiroxazine photochromic compounds, which share the naphthoxazine moiety, have utilized DFT to optimize ground-state geometries. researchgate.net Time-dependent DFT (TD-DFT) has been instrumental in calculating the excitation energies of different isomeric forms, providing insights into their electronic spectra. researchgate.net These calculations have helped in understanding the mechanism of ring-opening in the excited states, a key process in their photochromic behavior. researchgate.net
The electronic properties of heterocyclic compounds, including oxazine (B8389632) derivatives, are often characterized by their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the HOMO-LUMO gap (ΔE) are crucial in determining the chemical reactivity and kinetic stability of a molecule. irjweb.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov
For a representative triazine derivative, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these and other global reactivity descriptors. irjweb.com Although specific values for 1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-ol are not available, the table below illustrates the type of data generated from such calculations for a related heterocyclic compound.
Table 1: Representative Global Reactivity Descriptors Calculated via DFT
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2967 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8096 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | 4.4871 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.2435 |
| Electronegativity (χ) | Power to attract electrons | - |
| Chemical Potential (μ) | Escaping tendency of electrons | - |
Data presented is illustrative and based on a triazine derivative, not 1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-ol. irjweb.com
Furthermore, Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are used to predict sites for nucleophilic and electrophilic attack by visualizing the electron density distribution. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Interactions (theoretical models only)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and the intricate details of ligand-protein interactions. For the naphtho[1,2-e] researchgate.netnih.govoxazine scaffold, MD simulations have been utilized to understand the binding mechanisms of its derivatives with biological targets.
In a study of 2-aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine derivatives with anticonvulsant activity, molecular simulations were performed to investigate their binding affinities as agonists for the γ-aminobutyric acid A (GABA-A) receptor. nih.gov These simulations help to elucidate the stability of the ligand-receptor complex and identify key interactions that contribute to the biological activity. The results from such simulations can strongly correlate with experimental biological data. nih.gov
MD simulations typically follow a molecular docking study to refine the predicted binding pose and assess its stability over time. The simulation tracks the movements of the ligand and protein atoms, providing insights into conformational changes and the persistence of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical and predictive frameworks)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR studies have been found for 1H-naphtho[1,2-e] researchgate.netnih.govoxazin-2-ol, the principles of QSAR are widely applied in drug discovery for various classes of compounds, including those with anticonvulsant properties.
The general approach of a QSAR study involves:
Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is chosen.
Descriptor Calculation: A variety of molecular descriptors (e.g., physicochemical, topological, electronic) are calculated for each compound.
Model Development: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.
For anticonvulsant agents, QSAR models can guide the design of new derivatives with improved potency and reduced toxicity by identifying the key structural features that influence their activity.
In Silico Screening and Molecular Docking Studies (focused on theoretical binding mechanisms and scaffold optimization)
In silico screening and molecular docking are fundamental computational tools in drug discovery for identifying potential drug candidates and understanding their binding mechanisms at a molecular level. Several studies have employed molecular docking to investigate the interaction of naphtho[1,2-e] researchgate.netnih.govoxazine derivatives with various biological targets.
These studies aim to predict the preferred binding orientation of a ligand within the active site of a protein and to estimate the strength of the interaction, often represented by a docking score or binding energy. This information is invaluable for scaffold optimization and the rational design of more potent and selective inhibitors.
Table 2: Examples of Molecular Docking Studies on Naphtho[1,2-e] researchgate.netnih.govoxazine Derivatives
| Derivative Class | Biological Target | Key Findings |
|---|---|---|
| 2-Aryl/alkyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazines | GABA-A Receptor | Identification of critical amino acid residues (e.g., Thr262, Asn265, Met286, Phe289, and Val290) involved in binding, providing a hypothetical mechanism for their anticonvulsant action. nih.gov |
| 3-(4-Chlorophenyl)-1-phenyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazine | Acetylcholinesterase (AChE) | Derivatives showed high affinity for the AChE active site, with the lowest binding free energy observed for the 3-(4-chlorophenyl)-1-phenyl substituted analog, suggesting potential as AChE inhibitors for conditions like Alzheimer's disease. |
| 2-Pyrimidinyl-2,3-dihydro-1H-naphtho[1,2-e] researchgate.netnih.govoxazines | Tubulin (Colchicine binding site) | Docking studies revealed a high affinity for the colchicine binding site of tubulin, indicating a potential mechanism for their potent cytotoxic activities against cancer cell lines. |
These in silico studies highlight the versatility of the naphtho[1,2-e] researchgate.netnih.govoxazine scaffold and demonstrate how computational approaches can effectively guide the exploration of its therapeutic potential.
Applications in Advanced Materials and Chemical Synthesis
Role as Versatile Synthetic Intermediates for Complex Organic Molecules
The 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazine (B8389632) framework serves as a valuable scaffold for the synthesis of a wide array of complex organic molecules. Its derivatives are key intermediates in the preparation of biologically active compounds and other functional organic materials. nih.govdoi.orgresearchgate.net
The synthesis of these oxazine derivatives often begins with a Mannich-type condensation reaction involving a naphthol, an aldehyde, and a primary amine. nih.gov For instance, 2-naphthol (B1666908) can be reacted with an aldehyde and an amine to yield various substituted 1,3-disubstituted-2,3-dihydro-1H-naphth[1,2-e] Current time information in Bangalore, IN.nih.govoxazines. nih.gov These compounds can then be further modified. For example, the oxazine ring can be opened to produce 1-(aminosubstituted methyl)-2-naphthols, which are themselves useful building blocks. nih.gov
A notable application is in the synthesis of novel spiroheterocycles. naturalspublishing.com For example, 1-(Aryl(phenylamino)methyl)naphthalen-2-ol derivatives, which can be considered precursors to naphthoxazines, react with α-oxoketene dithioacetal to form oxazine derivatives. These can then undergo further reactions with reagents like malononitrile (B47326) or cyclopentanone (B42830) to create complex spiro compounds with potential biological activities. naturalspublishing.com
Furthermore, the reactivity of the naphthoxazine ring system allows for the introduction of various functional groups, leading to a diverse library of molecules. nih.gov For example, chemoselective reactions using low-valent titanium reagents can be employed to synthesize derivatives such as trans-1,3-diaryl-1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazine-2(3H)-carbonyl chloride and 1-aryl-2-benzyl-1,2-dihydronaphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazine-3-one. nih.gov This versatility underscores the importance of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazin-2-ol derivatives as pivotal intermediates in organic synthesis.
Utilization as Precursors for Chiral Ligands in Asymmetric Catalysis
The inherent chirality that can be introduced into the 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazine structure makes its derivatives promising precursors for the development of chiral ligands for asymmetric catalysis.
The synthesis of enantiopure 1,3-amino-alcohols from naphthoxazine precursors is a key step in this direction. nih.gov These chiral amino-alcohols can then be utilized to create a variety of chiral ligands. While the direct use of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazin-2-ol itself as a chiral ligand precursor is an area of ongoing research, the broader class of 1,3-oxazine and oxazolidine (B1195125) derivatives has shown significant promise. For instance, chiral 1,3-oxazolidines derived from norephedrine (B3415761) have been successfully used as ligands in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, achieving good enantioselectivities. researchgate.net This suggests a strong potential for naphthoxazine-based systems to be developed into effective chiral ligands for a range of asymmetric transformations.
Potential in Polymer Chemistry for Novel Materials Development (e.g., polynaphthoxazines)
Derivatives of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.nih.govoxazin-2-ol are valuable monomers for the synthesis of high-performance polymers, particularly polynaphthoxazines. These polymers are a class of phenolic resins known for their exceptional thermal stability, mechanical properties, and low water absorption, making them attractive alternatives to traditional phenolic resins. nih.govresearchgate.net
The polymerization of naphthoxazine monomers occurs through a thermally induced ring-opening reaction of the oxazine ring, which leads to the formation of a cross-linked phenolic structure. nih.gov This process can be initiated by heating the monomer, and the resulting polynaphthoxazine exhibits a high glass transition temperature and excellent thermal stability. datapdf.com
The properties of the final polymer can be tailored by modifying the structure of the naphthoxazine monomer. For example, the incorporation of flexible polymer chains, such as poly(propyleneoxide), into the naphthoxazine structure can lead to materials with improved processability and flexibility. researchgate.net Research has also explored the synthesis of naphthoxazine-functionalized polymers like poly(ε-caprolactone), where the naphthoxazine unit acts as a functional end-group that can undergo thermal curing to form thermosets. researchgate.net
The development of fused-ring naphthoxazines has opened up new avenues for creating polymers with even higher thermal stability. datapdf.com These monomers have been shown to polymerize at lower temperatures compared to traditional benzoxazines, offering potential advantages in processing. datapdf.com The resulting polymers exhibit a rigid and condensed aromatic structure, contributing to their superior thermal properties. researchgate.net
Table 1: Examples of Naphthoxazine-Based Polymers and Their Properties
| Monomer/Polymer System | Key Features | Potential Applications |
| Polynaphthoxazines from 2-naphthol | High thermal stability, good mechanical properties. nih.gov | High-performance composites, adhesives, and coatings. |
| Naphthoxazine-functionalized poly(propyleneoxide) | Increased flexibility and processability. researchgate.net | Toughened thermosets, advanced coatings. |
| Naphthoxazine end-chain poly(ε-caprolactone) | Thermally curable macromonomers. researchgate.net | Segmented thermosets with tailored properties. |
| Fused-ring polynaphthoxazines | Lower polymerization temperature, enhanced thermal stability. datapdf.com | Materials for demanding high-temperature applications. |
Exploration in Photochromic Systems (mechanistic and design aspects)
The 1,3-oxazine ring system, including naphtho Current time information in Bangalore, IN.nih.govoxazine derivatives, has been a subject of interest in the field of photochromism. Photochromic molecules can reversibly switch between two different forms, each with distinct absorption spectra, upon irradiation with light. This property makes them suitable for applications such as ophthalmic lenses, optical data storage, and molecular switches.
The photochromic behavior of naphtho Current time information in Bangalore, IN.nih.govoxazines involves the light-induced cleavage of the C-O bond within the oxazine ring. nih.govrsc.org This ring-opening process generates a colored, zwitterionic species. The system then thermally reverts to the original colorless, closed-ring form in the dark. nih.govrsc.org
The kinetics of this switching process, including the speed of coloration and decoloration, are crucial for practical applications and can be tuned by modifying the molecular structure. For instance, the introduction of bulky or electron-donating/withdrawing groups can influence the stability of the open form and, consequently, the rate of thermal fading. nih.govrsc.org
Mechanistic studies, often employing time-resolved spectroscopy, have been instrumental in understanding the intricate details of the photochromic process. researchgate.net These studies have revealed the involvement of short-lived intermediates and different isomeric forms of the colored species, providing valuable insights for the rational design of new photochromic systems with optimized performance. researchgate.net While much of the detailed mechanistic work has focused on related naphthopyran systems, the fundamental principles are applicable to the design and understanding of photochromic naphthoxazines. researchgate.netnih.gov
Current Challenges and Future Research Directions
Deeper Mechanistic Understanding of Complex Naphthoxazine Formation
The mechanism of naphthoxazine formation via MCRs is generally believed to proceed through the initial formation of an iminium ion or a related electrophilic species from the aldehyde and the amine component. wikipedia.org This is followed by a nucleophilic attack from the electron-rich naphthol, leading to a Mannich or Betti base intermediate. rsc.orgwikipedia.orgchem-station.combeilstein-journals.org Subsequent intramolecular cyclization with another equivalent of the aldehyde (in the case of 2-substituted naphthoxazines) or a related carbonyl source would then yield the final heterocyclic ring. nih.gov
While this general pathway is accepted, the finer details, especially for the formation of a 2-hydroxy derivative, remain to be elucidated. Key questions that future research should address include:
What are the precise intermediates involved in the formation of the 2-hydroxy-1,3-oxazine ring?
How do reaction conditions (e.g., catalyst, solvent, temperature) influence the reaction pathway and the stability of these intermediates?
Can we spectroscopically or computationally identify and characterize the transition states to gain a more quantitative understanding of the reaction kinetics?
A deeper mechanistic understanding is crucial for optimizing reaction conditions, minimizing side products, and ultimately designing more efficient and selective synthetic routes.
Rational Design Principles for New Derivatives with Tunable Chemical Characteristics
The development of new molecules with specific, desired properties is a cornerstone of modern chemistry. For 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol , establishing clear structure-property relationships is a key future objective. The introduction of the hydroxyl group at the 2-position is expected to significantly influence the molecule's electronic and steric properties compared to its 2-alkyl or 2-aryl counterparts.
Future research in this area should focus on:
Systematic Derivatization: Synthesizing a library of derivatives with substituents at various positions of the naphthalene (B1677914) ring and the oxazine (B8389632) core to probe their effects on properties such as solubility, reactivity, and biological activity.
Spectroscopic and Crystallographic Analysis: Utilizing techniques like NMR, FT-IR, and X-ray crystallography to precisely determine the three-dimensional structure and electronic distribution of these new derivatives. This information is vital for understanding how structural modifications translate into changes in chemical behavior.
Correlating Structure with Function: Systematically testing the synthesized derivatives in various applications to establish clear correlations between their chemical structure and their performance. For instance, in the context of medicinal chemistry, this would involve assays for anticancer or anticonvulsant activity. nih.govdoi.org
The ability to rationally design new derivatives with predictable and tunable characteristics will be a major step forward in harnessing the full potential of the 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol scaffold.
Advanced Computational Tools for Predictive Molecular Design
In recent years, computational chemistry has become an indispensable tool in the design and study of new molecules. For a relatively unexplored compound like 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol , computational methods can provide valuable insights even before a molecule is synthesized in the lab.
Future research should leverage advanced computational tools to:
Predict Molecular Properties: Employing Density Functional Theory (DFT) and other quantum chemical methods to calculate key properties such as molecular geometry, electronic structure, and spectroscopic signatures. This can aid in the identification of promising synthetic targets.
Simulate Reaction Mechanisms: Using computational modeling to explore potential reaction pathways for the synthesis of the target molecule and its derivatives. This can help in understanding the feasibility of different synthetic routes and in identifying potential side reactions.
Virtual Screening for Biological Activity: Performing molecular docking and other in silico screening techniques to predict the binding affinity of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol derivatives to various biological targets. This can help in prioritizing compounds for synthesis and experimental testing, particularly in drug discovery programs. nih.gov
The synergy between computational prediction and experimental validation will be crucial for accelerating the discovery and development of new functional molecules based on this scaffold.
Expanding the Scope of Naphthoxazine Applications in Emerging Fields of Chemical Science
While substituted naphthoxazines have shown promise as anticancer and anticonvulsant agents, the potential applications of 1H-naphtho[1,2-e] Current time information in Bangalore, IN.researchgate.netoxazin-2-ol and its derivatives are likely much broader. nih.govdoi.org The unique electronic and structural features imparted by the 2-hydroxyl group could open doors to new and exciting areas of chemical science.
Future research should explore applications in:
Materials Science: The presence of a hydroxyl group could make these compounds interesting monomers for the synthesis of novel polymers with unique thermal and optical properties. The related benzoxazines are known to undergo ring-opening polymerization. conicet.gov.ar
Catalysis: The naphthoxazine scaffold, particularly with the introduction of a chiral center and a hydroxyl group, could serve as a ligand for asymmetric catalysis.
Sensing and Imaging: The fused aromatic system and the potential for hydrogen bonding could make these compounds suitable for the development of fluorescent probes for the detection of specific ions or molecules.
Photoprotective Agents: Given that some naphthoxazine derivatives have been investigated for their antioxidant and photoprotective properties, the 2-hydroxy derivative could also exhibit interesting behavior in this regard. nih.gov
Exploring these and other emerging fields will be key to unlocking the full scientific and technological potential of this intriguing class of heterocyclic compounds.
Q & A
Q. How can computational tools aid in the design of novel naphthoxazine derivatives?
- Answer:
- DFT calculations (e.g., B3LYP/6-31G*) predict regioselectivity and transition state energies .
- Molecular dynamics simulations model protein-ligand interactions to prioritize derivatives with high binding affinity .
- QSAR models correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
